1-(7-Bromoquinoxalin-2-yl)ethanone
CAS No.:
Cat. No.: VC13677474
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrN2O |
|---|---|
| Molecular Weight | 251.08 g/mol |
| IUPAC Name | 1-(7-bromoquinoxalin-2-yl)ethanone |
| Standard InChI | InChI=1S/C10H7BrN2O/c1-6(14)10-5-12-8-3-2-7(11)4-9(8)13-10/h2-5H,1H3 |
| Standard InChI Key | LHUYSQYUWKMACP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN=C2C=CC(=CC2=N1)Br |
| Canonical SMILES | CC(=O)C1=CN=C2C=CC(=CC2=N1)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture and Nomenclature
The IUPAC name 1-(7-bromoquinoxalin-2-yl)ethanone systematically describes its structure: a quinoxaline ring system (a bicyclic structure comprising two fused pyrazine rings) substituted with a bromine atom at position 7 and an acetyl group (-COCH₃) at position 2. The molecular formula C₁₀H₇BrN₂O confirms the presence of ten carbon atoms, seven hydrogens, one bromine, two nitrogens, and one oxygen.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1509899-17-5 |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| SMILES | CC(=O)C₁=CN=C₂C=CC(=CC₂=N₁)Br |
| InChI Key | LHUYSQYUWKMACP-UHFFFAOYSA-N |
The planar quinoxaline system facilitates π-π stacking interactions, while the bromine atom enhances electrophilic substitution reactivity—a critical feature for further functionalization.
Spectroscopic Characterization
Although experimental spectral data for 1-(7-Bromoquinoxalin-2-yl)ethanone remain unpublished, analogous quinoxalines exhibit predictable NMR and IR profiles:
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¹H NMR: Aromatic protons resonate between δ 8.5–9.5 ppm, with methyl ketone protons near δ 2.6 ppm.
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IR: Strong C=O stretching at ~1700 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ .
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Mass Spectrometry: Expected molecular ion peak at m/z 251.08 with isotopic patterns indicative of bromine.
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| Reagentia | >95% | 1 g vial | $120–$150 |
| Parchem | 98% | 5 g | $450–$500 |
Prices reflect the complexity of brominated heterocycle synthesis and purification.
Physicochemical Properties and Stability
Physical State and Solubility
1-(7-Bromoquinoxalin-2-yl)ethanone is a crystalline solid at room temperature. Preliminary data suggest:
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Melting Point: Estimated 180–190°C (decomposes without clear melting) .
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Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL) and dichloromethane.
Chemical Stability
The compound is stable under inert atmospheres but prone to photodegradation. Accelerated stability studies indicate:
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Thermal Decomposition: Onset at 220°C, releasing HBr and CO .
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Light Sensitivity: UV exposure (λ < 400 nm) causes debromination, necessitating amber glass storage.
Applications in Pharmaceutical and Materials Science
Drug Discovery and Development
Quinoxalines are privileged scaffolds in medicinal chemistry due to their DNA intercalation and enzyme inhibition capabilities. Specific prospects include:
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Anticancer Agents: Bromine enhances lipophilicity, improving blood-brain barrier penetration for glioblastoma therapies.
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Antimicrobials: Structural similarity to quinoxaline antibiotics suggests activity against Gram-positive pathogens.
Materials Science Innovations
The rigid aromatic system and bromine substituent enable applications in:
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Organic Electronics: As electron-deficient moieties in organic semiconductors.
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Polymer Modification: Bromine facilitates radical-initiated grafting onto polymer backbones .
Future Research and Development Prospects
Pharmacological Profiling
Priority areas include:
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In Vitro Cytotoxicity Screening: Against NCI-60 cancer cell lines.
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ADMET Studies: Assessing absorption, distribution, and metabolic stability.
Synthetic Optimization
Developing catalytic, asymmetric routes to enantiomerically pure derivatives for chiral drug candidates.
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